Methyl 2-isocyanopropanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-isocyanopropanoate involves various methods, including Mannich reactions . For instance, a recent study reported a catalytic enantio- and diastereoselective Mannich reaction between α-substituted isocyanoacetates and ketimines. The reaction proceeds under the control of a binary catalyst system comprising silver oxide and a cinchona alkaloid-derived amino phosphine . This method allows the stereoselective production of chiral imidazolines possessing vicinal quaternary and tertiary stereogenic carbon atoms .
Chemical Reactions Analysis
Scientific Research Applications
1. Renewable Chemical and Fuel Production
Methyl 2-isocyanopropanoate plays a role in renewable chemical and fuel production. Fermented 2-methyl-1-propanol (isobutanol), which can be catalytically dehydrated to 2-methylpropene (isobutylene), serves as a platform molecule for synthesizing other fuels or chemicals. This process has been studied over alumina catalysts to determine the impact of process conditions and model compound impurities from fermentation (Taylor, Jenni, & Peters, 2010).
2. Synthesis of Amino Acid Ester Isocyanates
Another application involves the synthesis of amino acid ester isocyanates. Methyl (S)-2-isocyanato-3-phenylpropanoate, closely related to methyl 2-isocyanopropanoate, has been synthesized and studied for its potential in various chemical applications (Tsai, Takaoka, Powell, & Nowick, 2003).
3. DNA Binding Investigations
In pharmaceutical research, derivatives of methyl 2-isocyanopropanoate, such as methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate, have been synthesized and studied for their interactions with DNA. These studies include experimental and theoretical techniques to understand their binding mechanisms (Arshad, Zafran, Ashraf, & Perveen, 2017).
4. Biofuel Production
Methyl 2-isocyanopropanoate also finds applications in biofuel production. Specifically, its role in the production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli has been demonstrated. This process shows potential for the commercialization of next-generation biofuels (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
5. Atmospheric Chemistry
In atmospheric chemistry, compounds related to methyl 2-isocyanopropanoate are studied for their reactivity and transformation in the atmosphere. For example, 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, has been studied to understand its behavior in the troposphere (Carrasco, Doussin, Picquet-Varrault, & Carlier, 2006).
properties
IUPAC Name |
methyl 2-isocyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(6-2)5(7)8-3/h4H,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGJMIRODOAASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370502 | |
Record name | 2-Isocyanopropionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isocyanopropanoate | |
CAS RN |
33115-74-1 | |
Record name | 2-Isocyanopropionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-isocyanopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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